Comparative TDO Inhibition Potency vs. Clinically Investigated Inhibitor LM10
2,3,4-Triphenylbutyramide demonstrates comparable inhibitory potency against human TDO (IC50 = 561 nM) [1] when compared to the established TDO inhibitor LM10 (IC50 = 620 nM for human TDO) . Both compounds operate in the sub-micromolar range, but their distinct chemical scaffolds—a triphenylbutyramide versus an indole-based structure—offer researchers orthogonal chemical matter for structure-activity relationship (SAR) studies.
| Evidence Dimension | Inhibition of recombinant human Tryptophan 2,3-dioxygenase (TDO) |
|---|---|
| Target Compound Data | IC50 = 561 nM |
| Comparator Or Baseline | LM10, IC50 = 620 nM (human TDO) |
| Quantified Difference | ~10% difference (561 nM vs 620 nM) |
| Conditions | Inhibition of recombinant human TDO expressed in E. coli, incubated for 1 hr, measured by fluorescence assay [1]. LM10 data from published TDO inhibition assays . |
Why This Matters
For researchers seeking to validate TDO as a target with a compound that is not part of the dominant indole-based inhibitor class, 2,3,4-Triphenylbutyramide provides a chemically distinct and equipotent alternative.
- [1] BindingDB. (2016). BDBM50127136 (CHEMBL1442185) Activity Data. BindingDB Entry ID: 50127136. View Source
